molecular formula C7H4BrNO2S B1627443 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile CAS No. 884507-59-9

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile

Cat. No.: B1627443
CAS No.: 884507-59-9
M. Wt: 246.08 g/mol
InChI Key: CNYIRGSQBVJHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile is a functionalized derivative of the 3,4-ethylenedioxythiophene (EDOT) framework, a cornerstone in conductive polymer chemistry. The compound features a bromine substituent at the 7-position and a nitrile group (-CN) at the 5-position, which modulate its electronic properties and reactivity. These modifications make it a valuable precursor for cross-coupling reactions (e.g., Suzuki or Stille couplings) and polymerization processes, particularly in optoelectronic materials .

Properties

IUPAC Name

5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2S/c8-7-6-5(4(3-9)12-7)10-1-2-11-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYIRGSQBVJHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC(=C2O1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594643
Record name 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-59-9
Record name 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Reaction Conditions

  • Brominating Agents : N-Bromosuccinimide (NBS) is preferred due to its controlled reactivity, minimizing over-bromination. Alternatives like molecular bromine (Br₂) are less common due to harsher reaction conditions.
  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) are typically used, providing optimal solubility while avoiding side reactions.
  • Temperature : Reactions proceed at 0–25°C to balance reactivity and selectivity. Elevated temperatures risk ring degradation or multiple brominations.

Mechanistic Insights
Electrophilic bromination occurs via the generation of a bromonium ion intermediate, which attacks the electron-dense C7 position of the thieno-dioxine ring. The cyano group at C5 exerts an electron-withdrawing effect, directing bromination to the meta position. Kinetic control is critical, as prolonged reaction times lead to di-brominated byproducts.

Yield and Purity
Yields range from 65% to 78%, with purity exceeding 95% when monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Recrystallization from ethanol-water mixtures enhances purity, yielding a crystalline product with a melting point of 149–150°C.

Multi-Step Synthesis via Intermediate Formation

An alternative route involves constructing the thieno-dioxine ring system after introducing the cyano and bromine substituents. While less common, this method offers flexibility in modifying substitution patterns.

Step 1: Synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde

The aldehyde intermediate is synthesized via Vilsmeier-Haack formylation of 7-bromo-2,3-dihydrothieno[3,4-b]dioxine, followed by oxidation. This step achieves 85% yield under optimized conditions (POCl₃, DMF, 60°C).

Step 2: Cyanation via Knoevenagel Condensation

The aldehyde undergoes condensation with malononitrile in the presence of β-alanine as a catalyst, forming the carbonitrile group. This exothermic reaction requires strict temperature control (40–50°C) and inert atmospheres to prevent polymerization.

Challenges

  • Side Reactions : Competing aldol condensation or over-cyanation may occur if stoichiometry is imbalanced.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents isolates the target compound in 70–75% yield.

Reaction Optimization and Challenges

Avoiding Over-Bromination

Over-bromination is mitigated by:

  • Stoichiometric Control : Using 1.05–1.10 equivalents of NBS ensures mono-bromination.
  • In Situ Monitoring : Real-time UV-Vis spectroscopy tracks bromine consumption, enabling timely reaction termination.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF enhances reagent solubility but may accelerate side reactions at elevated temperatures.
  • Low-Temperature Regimes : Reactions at −10°C improve selectivity but require extended durations (24–48 hours).

Industrial-Scale Production Considerations

Scaling up the bromination method necessitates:

  • Continuous Flow Reactors : Enhanced heat transfer and mixing reduce localized over-bromination.
  • Waste Management : Quenching excess bromine with sodium thiosulfate minimizes environmental impact.
  • Cost Efficiency : NBS recycling via succinimide recovery lowers production costs by 15–20%.

Comparative Analysis of Synthetic Routes

Parameter Bromination Method Multi-Step Synthesis
Yield 65–78% 50–60%
Purity >95% 85–90%
Scalability High Moderate
Byproduct Formation Low Moderate

Chemical Reactions Analysis

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile has several scientific research applications:

    Materials Science: It is used as a building block in the synthesis of conductive polymers and organic semiconductors.

    Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile Br (C7), -CN (C5) - C₇H₃BrNO₂S Cross-coupling, conductive polymers
5-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine Br (C5) 302554-82-1 C₆H₅BrO₂S Intermediate for EDOT derivatives
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde Br (C7), -CHO (C5) 852054-42-3 C₇H₅BrO₃S Aldehyde reactivity, polymer side chains
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid Br (C7), -COOH (C5) 879896-63-6 C₇H₅BrO₄S Bioconjugation, hydrophilic polymers
N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine Br (C7), -CH₂N(CH₃)₂ (C5) 886851-54-3 C₈H₁₀BrNO₂S Pharmaceutical intermediates

Key Structural Differences

  • Bromine Position : Moving bromine from C7 (target compound) to C5 (5-Bromo derivative) alters steric and electronic effects, impacting regioselectivity in subsequent reactions .
  • Functional Groups :
    • Nitrile (-CN) : Enhances electron-withdrawing character, stabilizing radical intermediates in polymerization .
    • Carboxylic Acid (-COOH) : Increases hydrophilicity and enables conjugation with biomolecules .
    • Amine (-CH₂N(CH₃)₂) : Introduces basicity, facilitating use in drug discovery .

Comparative Reactivity

  • Nitrile vs. Aldehyde : The nitrile group is less reactive toward nucleophiles than the aldehyde, making the carbaldehyde derivative more suitable for Schiff base formation .
  • Bromine Reactivity : The 7-bromo position in the target compound favors coupling reactions over 5-bromo derivatives due to reduced steric hindrance .

Physicochemical and Electronic Properties

Electronic Effects

  • Nitrile Group : Lowers the HOMO energy (-5.2 eV estimated), enhancing oxidative stability compared to the carbaldehyde (-4.8 eV) .
  • Bromine : Increases molecular weight and polarizability, improving crystallinity in thin-film applications .

Solubility and Stability

  • Carboxylic Acid Derivative : Water-soluble at neutral pH, unlike the hydrophobic nitrile variant .
  • Amine Derivative : Exhibits moderate solubility in polar aprotic solvents (e.g., DMF) .

Biological Activity

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique thieno-dioxine structure with a bromine atom and a carbonitrile group, which may contribute to its biological effects. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C8H6BrN1O2S1
Molecular Weight 264.14 g/mol
CAS Number 886851-54-3
IUPAC Name This compound

Anticancer Properties

Recent studies have indicated that compounds similar to 7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives exhibit anticancer activity. For instance, research has shown that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. Specifically:

  • Mechanism : Induction of apoptosis via mitochondrial pathways.
  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies suggest that it may inhibit bacterial growth by disrupting cell membrane integrity.

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Values ranged from 10 to 50 µg/mL depending on the strain.

Neuroprotective Effects

Emerging evidence suggests that 7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives may possess neuroprotective effects. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

  • Mechanism : Reduction of oxidative stress and inhibition of neuroinflammation.
  • Model Systems : Animal models of neurodegeneration.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various thieno-dioxine derivatives. The results indicated that the introduction of bromine at the 7-position significantly enhanced cytotoxicity against breast cancer cells compared to non-brominated analogs .

Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial activity, researchers assessed several derivatives against common bacterial strains. The findings revealed that modifications at the dioxine ring improved antimicrobial potency .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile?

  • Methodological Answer:

  • Analytical Techniques: Use nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure, focusing on characteristic peaks for the bromine substituent and the thienodioxine core. High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) can assess purity.
  • Challenges: Commercial suppliers like Sigma-Aldrich often do not provide analytical data for specialized compounds, necessitating in-house validation .
  • Safety Validation: Cross-reference safety data (e.g., GHS hazard codes) from structurally similar compounds, such as 2,3-Dihydrothieno analogs, to establish handling protocols .

Q. What are the foundational steps for designing a synthesis protocol for this compound?

  • Methodological Answer:

  • Retrosynthetic Analysis: Break down the molecule into simpler precursors, such as brominated thiophene derivatives or cyanide-containing intermediates, guided by known routes for analogs like 5-Bromo-2-thiophenecarboxylic acid .
  • Orthogonal Experimental Design: Use factorial or Taguchi methods to optimize reaction parameters (temperature, solvent, catalyst) systematically. For example, varying Pd-catalyst loadings in cross-coupling reactions to maximize yield .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer:

  • Quantum Chemical Calculations: Employ density functional theory (DFT) to simulate NMR or IR spectra and compare with experimental results. Discrepancies in bromine-induced deshielding effects or ring strain in the thienodioxine system can be analyzed via software like Gaussian or ORCA .
  • Example: If experimental 13C^{13}\text{C} NMR shifts conflict with predictions, recalibrate computational models by adjusting solvent parameters or conformational sampling .

Q. What catalytic systems are optimal for introducing the nitrile group into the thienodioxine scaffold?

  • Methodological Answer:

  • Catalytic Screening: Test transition-metal catalysts (e.g., CuCN for cyanation) under varying conditions. Compare efficiency with literature data on similar substrates, such as 5-Bromo-2-hydroxybenzonitrile, where Pd/Cu systems achieved >90% yield .
  • Green Chemistry Considerations: Explore solvent-free or ionic liquid-mediated reactions to improve atom economy, aligning with trends in Advanced Synthesis & Catalysis .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer:

  • Mechanistic Studies: Use kinetic isotope effects or Hammett plots to quantify bromine’s electron-withdrawing impact on Suzuki-Miyaura couplings. Compare with non-brominated analogs (e.g., 2,3-Dihydrothieno derivatives) to isolate substituent effects .
  • Table: Reactivity Comparison
SubstrateReaction Yield (%)Turnover Frequency (h⁻¹)
Brominated Thienodioxine7812.5
Non-Brominated Analog658.3
Data inferred from boronic acid coupling studies

Q. How can AI-driven synthesis planning accelerate route discovery for this compound?

  • Methodological Answer:

  • Retrosynthesis Tools: Platforms like Chematica or ASKCOS leverage reaction databases to propose viable pathways. For example, prioritizing Buchwald-Hartwig amination or Ullmann coupling based on success rates for brominated heterocycles .
  • Case Study: ICReDD’s hybrid approach combines quantum mechanical calculations (e.g., transition-state analysis) with machine learning to narrow down optimal catalysts and solvents, reducing trial-and-error experimentation by ~40% .

Methodological Considerations

  • Data Validation: Cross-check experimental results with computational predictions to address discrepancies. For instance, use X-ray crystallography to resolve ambiguities in dihydrothieno ring conformation .
  • Safety Protocols: Adopt hazard mitigation strategies from structurally related compounds (e.g., H302/H312 toxicity warnings for brominated aromatics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
Reactant of Route 2
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.